![molecular formula C9H10BBrO2 B8200078 2-(2-Bromophenyl)-1,3,2-dioxaborinane](/img/structure/B8200078.png)
2-(2-Bromophenyl)-1,3,2-dioxaborinane
Overview
Description
2-(2-Bromophenyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C9H10BBrO2 and its molecular weight is 240.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromophenyl)-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal and GABA Binding Inhibition : A derivative, 2-(4-bromophenyl)-5-tert-butyl-2-thiono-1,3,2-dioxaphosphorinane, shows insecticidal activity and inhibits GABA binding in rat brain membranes (Ozoe, Matsumoto, Mochida, & Nakamura, 1995).
Synthesis of Alkanoic Acids and Borylation : It is used in synthesizing α 4-(4-bromophenyl)alkanoic acids and their borylation (Zaidlewicz & Wolan, 2002).
Solubility in Organic Solvents : This compound is soluble in common organic solvents, indicating potential applications in various scientific studies (Chu, Dai, & Wang, 2010).
Stereospecific Synthesis of Vinyl Bromides : Its conversion to 2-(1-substituted-1-alkenyl)-1,3,2-dioxaborinane allows for a stereospecific synthesis of both 1,2-disubstituted vinyl bromides (Brown & Bhat, 1988).
Liquid Crystals : Derivatives like 2,5-Diaryl-1,3,2-dioxaborinanes form mesomorphic phases, creating a new series of liquid-crystalline compounds containing a boron atom (Matsubara, Seto, Tahara, & Takahashi, 1989).
Electrooptic Display Devices : Cyano derivatives exhibit properties suitable for high-information electrooptic display devices (Bezborodov & Lapanik, 1991).
Spectroscopic Characterization : It is characterized by infrared, proton NMR, and 11B NMR spectroscopy, being less reactive than dimethyl acetyleneboronate (Woods & Strong, 1967).
Vinylboronate Heck Couplings : 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a superior reagent for these couplings due to stability, reactivity, and selectivity (Lightfoot, Maw, Thirsk, Twiddle, & Whiting, 2003).
properties
IUPAC Name |
2-(2-bromophenyl)-1,3,2-dioxaborinane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BBrO2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5H,3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYCIXHQPWYPMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BBrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-1,3,2-dioxaborinane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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